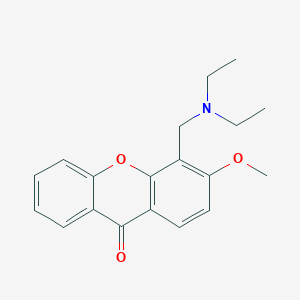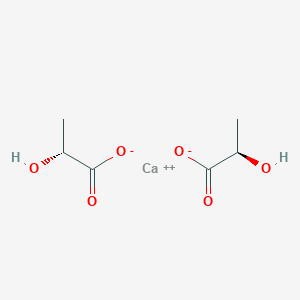
1-Iodobutane-d9
Overview
Description
1-Iodobutane-d9, also known as butyl-d9 iodide, is a deuterated organic compound with the molecular formula CD3(CD2)2CD2I. It is an iodo derivative of butane, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in various scientific research applications due to its unique properties.
Mechanism of Action
Target of Action
1-Iodobutane-d9, also known as Butyl-d9 iodide, is a uniformly deuterated organic compound . It is primarily used as an alkylating agent in synthesis . Alkylating agents are compounds that are capable of introducing an alkyl group into other substances, particularly into organic compounds. They play a crucial role in organic synthesis, where they are used to modify the structure of molecules.
Preparation Methods
1-Iodobutane-d9 can be synthesized through several methods. One common synthetic route involves the reaction of n-butanol with iodine in the presence of phosphorus . The reaction conditions typically include heating and irradiation to facilitate the formation of the iodo compound. Industrial production methods often involve the use of lead(IV) acetate and iodine in tetrachloromethane as solvents .
Chemical Reactions Analysis
1-Iodobutane-d9 undergoes various chemical reactions, including:
Substitution Reactions: It acts as an electrophile in nucleophilic substitution (SN2) reactions.
Reduction Reactions: It can be reduced to butane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, it can undergo oxidation to form butyl iodide oxides under specific conditions.
Scientific Research Applications
1-Iodobutane-d9 is widely used in scientific research, including:
Biology: It is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Comparison with Similar Compounds
1-Iodobutane-d9 can be compared with other similar compounds, such as:
1-Bromobutane-d9: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and physical properties.
1-Chlorobutane-d9: Contains a chlorine atom and exhibits different reactivity compared to this compound.
1-Iodopropane-d7: A shorter chain iodoalkane with different physical and chemical properties.
This compound is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic tracing and analysis.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGBZBJJOKUPIA-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59012-24-7 | |
| Record name | 1-Iodobutane-d9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 1-iodobutane-d9 in the context of vibrational analysis?
A1: this compound, the deuterated analog of 1-iodobutane, plays a crucial role in vibrational analysis. By substituting hydrogen atoms with deuterium, which has a significantly different mass, researchers can observe isotopic shifts in vibrational frequencies. These shifts help in assigning vibrational modes to specific molecular motions and refining the force field parameters used to describe the molecule's vibrational behavior [, ]. This information is essential for understanding the molecule's structure and its interactions with other molecules.
Q2: Can you elaborate on the structural characteristics of this compound and how its spectroscopic data contributes to force field development?
A2: this compound (C4D9I) has a molecular weight of 207.04 g/mol. While the provided abstracts do not detail specific spectroscopic data, we can infer the techniques used. Vibrational analysis likely involves Infrared (IR) and Raman spectroscopy to obtain vibrational frequencies. These frequencies, along with those from its non-deuterated counterpart, are used to refine force field parameters. The force field, a set of mathematical functions and constants, aims to accurately predict various molecular properties, including vibrational frequencies. By comparing experimental and calculated frequencies for both 1-iodobutane and this compound, researchers can develop a more reliable and transferable force field applicable to a wider range of primary iodides [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




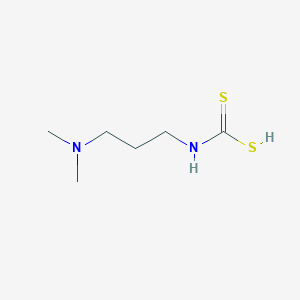

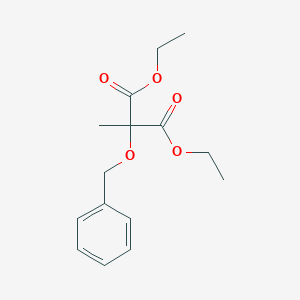
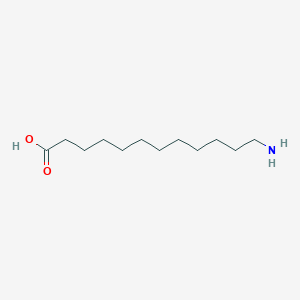

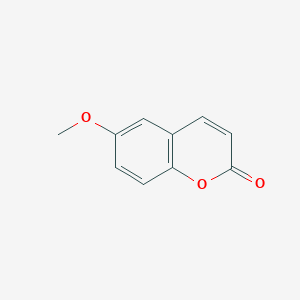
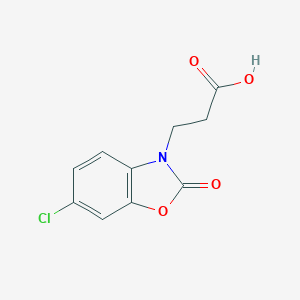
![N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine](/img/structure/B106448.png)
![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)
